

A Comparative Guide to the Bioactivity of 4-Chloro-2-methylbenzylamine Derivatives

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Compound of Interest

Compound Name:	(4-Chloro-2-methylphenyl)methanamine;hydrochloride
CAS No.:	28096-36-8
Cat. No.:	B2884398

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In the landscape of medicinal chemistry, the benzylamine scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of substituents onto the phenyl ring and the amine group can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the bioactivity of a specific subset of these compounds: 4-Chloro-2-methylbenzylamine derivatives. By examining their performance in antimicrobial, anticancer, and enzyme inhibition assays, we aim to elucidate structure-activity relationships (SAR) and provide researchers, scientists, and drug development professionals with actionable insights for future discovery efforts.

The selection of the 4-chloro and 2-methyl substituents is not arbitrary. The chlorine atom, a halogen, can enhance membrane permeability and metabolic stability, and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. The methyl group at the ortho position can induce conformational constraints and influence the electronic properties of the aromatic ring, which can be pivotal for selective target engagement. This

guide will delve into the experimental evidence that underscores the therapeutic potential of this chemical class.

Antimicrobial Activity: A Tale of Two Kingdoms

The benzylamine motif is a well-established pharmacophore in antifungal agents. The mechanism of action for many benzylamine antifungals involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the cell membrane leads to fungal cell death.

A study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, a derivative sharing the 4-chlorobenzyl moiety, demonstrated significant antifungal activity when compared with established drugs like miconazole, ketoconazole, and bifonazole.[1] This highlights the potential of the 4-chlorobenzyl group in conferring antifungal properties. Structure-activity relationship studies have revealed that the nature of the substituent on the amine and the aromatic ring is critical for potency. For instance, the introduction of a bulky and lipophilic group on the nitrogen atom often leads to enhanced antifungal activity.

In the realm of antibacterial agents, derivatives of 4-chloro-2-methylbenzylamine have also shown promise. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against several bacterial strains.[2] The study explored various substituents on the N4-benzylamine group, revealing that electronic and steric factors play a crucial role in antibacterial efficacy. One of the lead compounds from this series demonstrated good activity against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria, including a methicillin-resistant strain of *S. aureus* (MRSA).[2]

Furthermore, the compound 4-chloro-2-isopropyl-5-methylphenol, which is structurally related to the 4-chloro-2-methylphenyl core, has been shown to exhibit antimicrobial activity against MRSA and prevent biofilm formation.[3] This suggests that the chlorinated and methylated phenyl ring is a valuable pharmacophore for developing anti-MRSA agents.

Comparative Antimicrobial Activity Data

Compound/Derivative	Target Organism	Activity (MIC/IC50)	Reference
N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine	Candida albicans	Comparable to ketoconazole	[1]
N4-(4-chlorobenzyl)-N2-isopropyl-quinazoline-2,4-diamine	E. coli, S. aureus, MRSA	MIC = 3.9-7.8 µg/mL	[2]
4-Chloro-2-isopropyl-5-methylphenol	MRSA	Synergistic with oxacillin	[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the exploration of a wide range of chemical scaffolds, including benzylamine derivatives. The 4-chloro-2-methylphenyl moiety has been incorporated into various heterocyclic systems to evaluate their cytotoxic potential.

For example, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed that these compounds exhibit anticancer activity against several cancer cell lines.[4] The 4-chloro substitution was found to be a key contributor to the observed cytotoxicity. Molecular docking studies suggested that these compounds may exert their anticancer effect by inhibiting tubulin polymerization, a validated target in cancer chemotherapy.[4]

Another study focused on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, which were screened for their in vitro activities against a panel of human tumor cell lines.[5] Several compounds in this series exhibited significant activity, with GI50 values in the micromolar range.[5] The structure-activity relationship analysis highlighted the importance of the substitution pattern on the overall anticancer potency.

Comparative Anticancer Activity Data

Compound/Derivative	Cancer Cell Line	Activity (IC50/GI50)	Reference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol	SNB-19 (CNS Cancer)	PGI = 65.12% at 10 μ M	[4]
4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative	Various human tumor cell lines	GI50 = 8.12-24.9 μ M	[5]

Enzyme Inhibition: A Key to Therapeutic Intervention

The specific inhibition of enzymes that are critical for disease progression is a cornerstone of modern drug discovery. Benzylamine derivatives have been investigated as inhibitors of various enzymes.

A notable example is the development of 4-substituted benzylamine derivatives as potent inhibitors of β -tryptase, a serine protease implicated in asthma. One such derivative, M58539, exhibited an impressive IC50 of 5.0 nM with high selectivity against other serine proteases.[6] This demonstrates the potential of the substituted benzylamine scaffold for designing highly potent and selective enzyme inhibitors.

Furthermore, substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β -hydroxysteroid dehydrogenase type 3 (17β -HSD3), an enzyme involved in testosterone biosynthesis and a potential target for prostate cancer therapy.[7] The most potent compounds in this series had IC50 values in the low nanomolar range.[7]

Comparative Enzyme Inhibition Data

Compound/Derivative	Target Enzyme	Activity (IC50)	Reference
M58539 (a 4-substituted benzylamine derivative)	β -tryptase	5.0 nM	[6]
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide	17 β -HSD3	76 nM	[7]

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data presented, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the screening of 4-Chloro-2-methylbenzylamine derivatives.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the 4-Chloro-2-methylbenzylamine derivatives in complete medium. Add 100 μ L of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for another 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

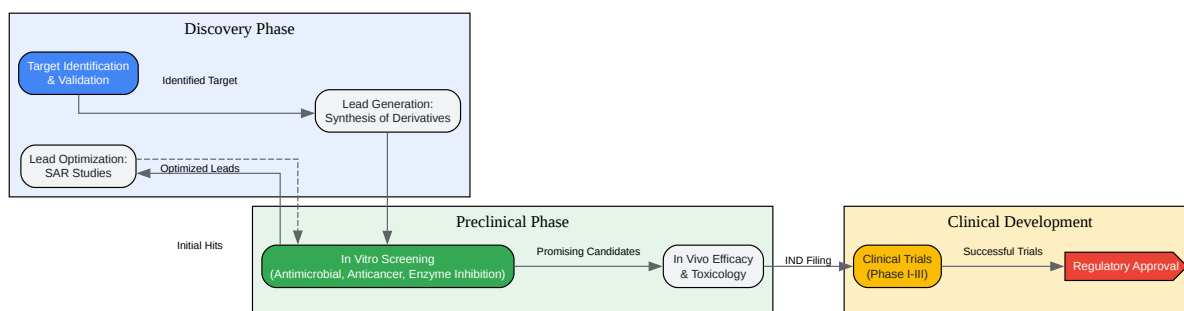
- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 4-Chloro-2-methylbenzylamine derivatives
- 96-well microtiter plates
- Incubator

Procedure:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
- Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
- Inoculation: Add the standardized inoculum to each well.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Path Forward

To conceptualize the drug discovery and development workflow for 4-Chloro-2-methylbenzylamine derivatives, the following diagram illustrates the key stages.



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Caption: A streamlined workflow for the discovery and development of novel therapeutics based on the 4-chloro-2-methylbenzylamine scaffold.

Conclusion and Future Directions

The collective evidence presented in this guide underscores the significant therapeutic potential of 4-Chloro-2-methylbenzylamine derivatives across multiple biological domains. The presence of the 4-chloro and 2-methyl substituents on the benzylamine core provides a robust platform for the design of potent and selective antimicrobial, anticancer, and enzyme-inhibiting agents.

Future research should focus on the synthesis of focused libraries of these derivatives to further elucidate the structure-activity relationships for each biological target. The exploration of different substituents at other positions of the phenyl ring, as well as modifications of the amine functionality, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, can be employed to gain a deeper

understanding of the molecular interactions driving the observed biological activities and to guide the rational design of next-generation therapeutics.

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